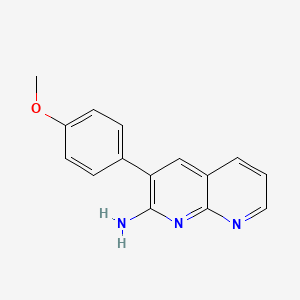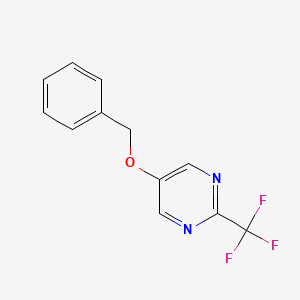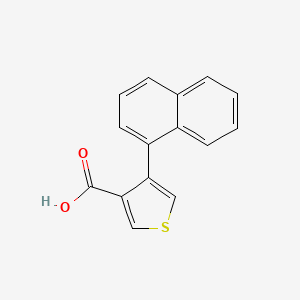
3-(Hydroxymethyl)-2-phenylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromone core with a hydroxymethyl group at the third position and a phenyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxymethylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization steps
Purification: Crystallization or chromatography to isolate the final product
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium
Reduction: Sodium borohydride in methanol
Substitution: Nitration using nitric acid and sulfuric acid
Major Products:
Oxidation: 3-(Carboxymethyl)-2-phenyl-4H-chromen-4-one
Reduction: 3-(Hydroxymethyl)-2-phenyl-4H-chroman-4-ol
Substitution: 3-(Hydroxymethyl)-2-(4-nitrophenyl)-4H-chromen-4-one
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets. The chromone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
- 5-(Hydroxymethyl)furfural
- 2-Phenyl-4H-chromen-4-one
Comparison:
- 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one : Unique due to the presence of both hydroxymethyl and phenyl groups, offering a combination of solubility and biological activity.
- 5-(Hydroxymethyl)furfural : Known for its applications in the food industry and as a precursor for biofuels, but lacks the chromone core.
- 2-Phenyl-4H-chromen-4-one : Similar chromone core but lacks the hydroxymethyl group, which may affect its solubility and bioavailability.
Propiedades
Número CAS |
29210-21-7 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2 |
Clave InChI |
DCSFUNSXESBPKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)


![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)

![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)

![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)

![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
